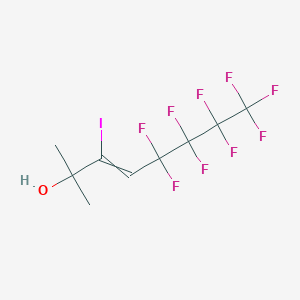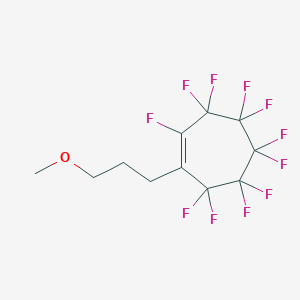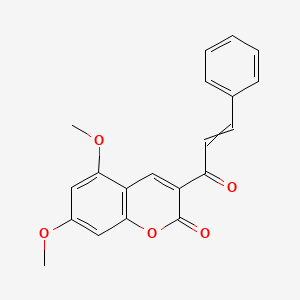
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is characterized by its benzopyran structure, which is a common feature in many naturally occurring flavonoids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethoxy-2H-1-benzopyran-2-one with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced flavonoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), methanol (MeOH)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced flavonoid derivatives
Substitution: Hydroxylated derivatives
科学研究应用
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
相似化合物的比较
Similar Compounds
5,7-Dimethoxyflavone: Similar structure but lacks the phenylacryloyl group.
3-Phenylcoumarin: Contains the phenyl group but lacks the methoxy groups at positions 5 and 7.
7-Methoxyflavone: Similar structure but only has one methoxy group at position 7.
Uniqueness
5,7-Dimethoxy-3-(3-phenylacryloyl)-2H-1-benzopyran-2-one is unique due to the presence of both methoxy groups and the phenylacryloyl moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with diverse applications in scientific research and industry.
属性
CAS 编号 |
143150-67-8 |
|---|---|
分子式 |
C20H16O5 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
5,7-dimethoxy-3-(3-phenylprop-2-enoyl)chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-23-14-10-18(24-2)16-12-15(20(22)25-19(16)11-14)17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI 键 |
PBVCBMBDJWWQPF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
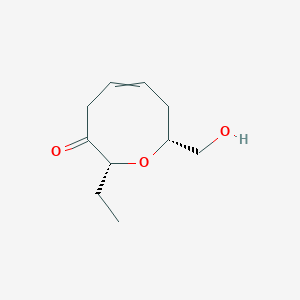

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
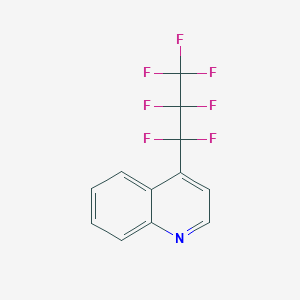
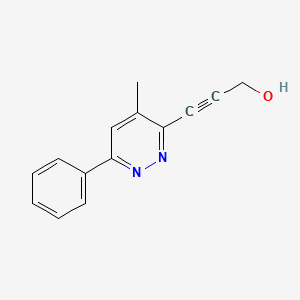
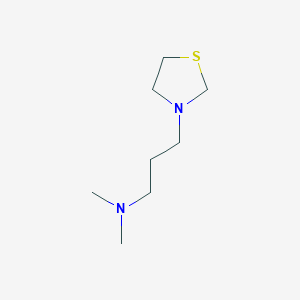

![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
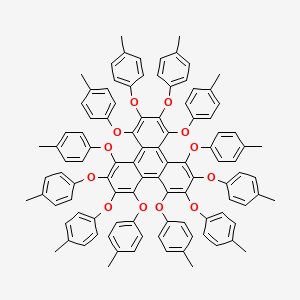
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
